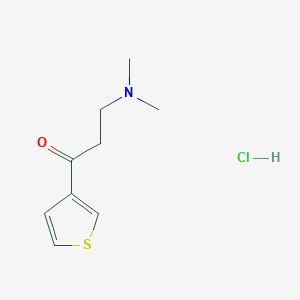
3-(Dimethylamino)-1-(3-thienyl)-1-propanone Hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Dimethylamino)-1-(3-thienyl)-1-propanone Hydrochloride is a chemical compound that features a thienyl group attached to a propanone backbone with a dimethylamino substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylamino)-1-(3-thienyl)-1-propanone Hydrochloride typically involves the reaction of 3-thiophenecarboxaldehyde with dimethylamine and a suitable ketone. The reaction conditions often require a catalyst and a controlled environment to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to optimize the reaction conditions and improve efficiency. The use of advanced techniques such as microreactors can enhance the sustainability and scalability of the production process .
化学反応の分析
Types of Reactions
3-(Dimethylamino)-1-(3-thienyl)-1-propanone Hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the specific reaction and conditions employed.
科学的研究の応用
3-(Dimethylamino)-1-(3-thienyl)-1-propanone Hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 3-(Dimethylamino)-1-(3-thienyl)-1-propanone Hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets through binding interactions, leading to various biological effects. The specific pathways involved depend on the context of its application and the nature of the target molecules.
類似化合物との比較
Similar Compounds
Similar compounds to 3-(Dimethylamino)-1-(3-thienyl)-1-propanone Hydrochloride include:
- 3-(Dimethylamino)-2-(3-thienyl)acrylonitrile
- 3-(Dimethylamino)-1-(2-thienyl)-1-propanone
- 3-(Dimethylamino)-1-(4-thienyl)-1-propanone
Uniqueness
What sets this compound apart from these similar compounds is its specific substitution pattern and the resulting chemical properties.
生物活性
3-(Dimethylamino)-1-(3-thienyl)-1-propanone hydrochloride, also known as a thienyl-substituted propanone derivative, has garnered attention in pharmacology due to its diverse biological activities. This compound is structurally related to several pharmaceuticals and has been investigated for its potential therapeutic applications. Understanding its biological activity is crucial for exploring its utility in drug development.
Chemical Structure and Properties
The compound features a dimethylamino group attached to a propanone backbone, with a thienyl ring contributing to its unique properties. The molecular formula is C9H13NOS and it has a molecular weight of approximately 185.27 g/mol. Its hydrochloride form enhances solubility, making it suitable for various biological assays.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₃N₁O₁S |
| Molecular Weight | 185.27 g/mol |
| Solubility | Soluble in water |
| Melting Point | Not specified |
Cytotoxicity and Antitumor Activity
Research indicates that thienyl-substituted propanones exhibit significant cytotoxic effects against various cancer cell lines. A study demonstrated that derivatives of this compound showed promising results in inhibiting the proliferation of cancer cells, suggesting potential as anticancer agents .
Neuropharmacological Effects
The compound's structure suggests possible interactions with neurotransmitter systems, particularly those involving serotonin and norepinephrine. Preliminary studies have indicated that it may influence mood regulation and could be explored as an antidepressant or anxiolytic agent .
Case Studies
- Antidepressant Activity : A case study involving the synthesis of optically active derivatives of similar compounds indicated that they could serve as intermediates in the production of antidepressants like Duloxetine, which targets serotonin and norepinephrine reuptake inhibition .
- Enantioselectivity : Research on the asymmetric synthesis of thienyl-substituted propanones revealed high enantioselectivities (up to 99% ee) when using specific catalysts, indicating the potential for developing chiral drugs with enhanced efficacy and reduced side effects .
The biological activity of this compound is hypothesized to involve modulation of neurotransmitter systems and direct cytotoxic effects on tumor cells. Molecular docking studies have suggested that it may interact with key receptors involved in neurotransmission and cellular signaling pathways .
Table 2: Summary of Biological Activities
特性
IUPAC Name |
3-(dimethylamino)-1-thiophen-3-ylpropan-1-one;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NOS.ClH/c1-10(2)5-3-9(11)8-4-6-12-7-8;/h4,6-7H,3,5H2,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWTXYTBCYMPXMM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC(=O)C1=CSC=C1.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














